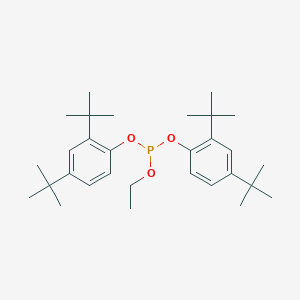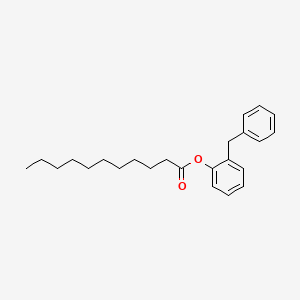![molecular formula C40H28N2 B15162714 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole) CAS No. 156411-52-8](/img/structure/B15162714.png)
1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acids in the presence of a palladium catalyst.
Attachment of Indole Moieties: The phenyl-indole units can be attached to the biphenyl core through a series of nucleophilic substitution reactions. This often involves the use of indole derivatives and appropriate leaving groups under basic conditions.
Final Assembly: The final compound is obtained by coupling the intermediate products through additional substitution or coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
化学反应分析
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole moieties, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s indole moieties make it a candidate for studying biological processes, such as enzyme inhibition and receptor binding.
Medicine: Indole derivatives are known for their anticancer, antiviral, and anti-inflammatory properties. This compound may be explored for potential therapeutic applications.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) involves its interaction with specific molecular targets. The indole moieties can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes. The biphenyl core provides structural stability and enhances the compound’s binding affinity.
相似化合物的比较
Similar compounds to 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) include other indole derivatives, such as:
1-Phenyl-1H-indole: A simpler indole derivative with one phenyl group.
2-Phenyl-1H-indole: Another indole derivative with the phenyl group at a different position.
Biphenyl derivatives: Compounds with a biphenyl core but different substituents.
The uniqueness of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) lies in its combination of a biphenyl core with two phenyl-indole moieties, providing a distinct structure with potential for diverse applications.
属性
CAS 编号 |
156411-52-8 |
|---|---|
分子式 |
C40H28N2 |
分子量 |
536.7 g/mol |
IUPAC 名称 |
2-phenyl-1-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]indole |
InChI |
InChI=1S/C40H28N2/c1-3-11-31(12-4-1)39-27-33-15-7-9-17-37(33)41(39)35-23-19-29(20-24-35)30-21-25-36(26-22-30)42-38-18-10-8-16-34(38)28-40(42)32-13-5-2-6-14-32/h1-28H |
InChI 键 |
IEXWULIEYFLCAR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C=C6C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine](/img/structure/B15162631.png)
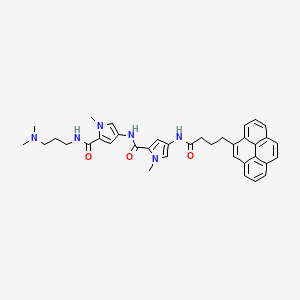
![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)
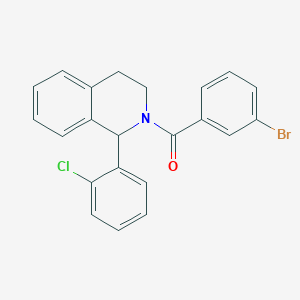



![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
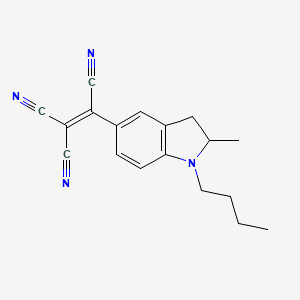
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)
